Temporin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Temporin B can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides . The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

While industrial-scale production of this compound is not widely reported, the principles of SPPS can be scaled up for larger quantities. Automation of the SPPS process and optimization of reaction conditions can enhance the efficiency and yield of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Temporin B primarily undergoes interactions with lipid membranes rather than traditional chemical reactions such as oxidation or reduction . Its activity is largely attributed to its ability to disrupt bacterial membranes, leading to cell lysis .

Common Reagents and Conditions

The primary reagents involved in the synthesis of this compound are protected amino acids and coupling agents used in SPPS . The conditions for these reactions are typically mild, involving room temperature or slightly elevated temperatures to facilitate peptide bond formation .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which can be further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Scientific Research Applications

Temporin B has a wide range of scientific research applications:

Antimicrobial Activity: This compound exhibits potent activity against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Potential: Recent studies suggest that this compound may have anticancer properties, making it a candidate for cancer therapy.

Antiviral Applications: This compound has shown potential in inhibiting viral infections, although further research is needed to fully understand its antiviral mechanisms.

Biotechnology: This compound can be used in the development of new antimicrobial materials and coatings to prevent bacterial contamination.

Mechanism of Action

Temporin B exerts its effects primarily through interactions with lipid membranes . It folds into an α-helical structure upon contact with the membrane surface and penetrates shallowly into the bilayer . This interaction disrupts the integrity of the bacterial membrane, leading to cell lysis and death . This compound can also form hetero-oligomers with other temporins, enhancing its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Temporin G: Temporin G shares structural similarities with this compound but has distinct antimicrobial properties.

Uniqueness of this compound

This compound is unique due to its specific amino acid sequence and its ability to form synergistic interactions with other temporins . Its relatively short length and high hydrophobicity contribute to its potent membrane-disrupting activity .

Properties

Molecular Formula |

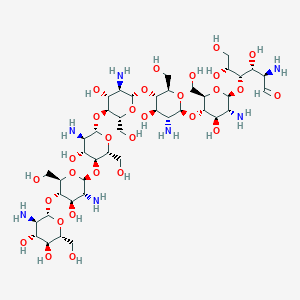

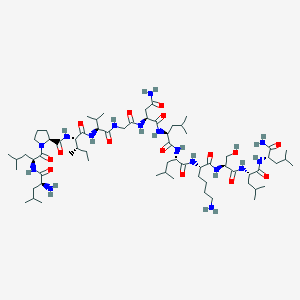

C67H122N16O15 |

|---|---|

Molecular Weight |

1391.8 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]butanediamide |

InChI |

InChI=1S/C67H122N16O15/c1-17-41(16)55(82-64(95)51-22-20-24-83(51)67(98)49(30-39(12)13)79-57(88)42(69)25-34(2)3)66(97)81-54(40(14)15)65(96)72-32-53(86)73-48(31-52(70)85)62(93)77-47(29-38(10)11)61(92)76-45(27-36(6)7)59(90)74-43(21-18-19-23-68)58(89)80-50(33-84)63(94)78-46(28-37(8)9)60(91)75-44(56(71)87)26-35(4)5/h34-51,54-55,84H,17-33,68-69H2,1-16H3,(H2,70,85)(H2,71,87)(H,72,96)(H,73,86)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,88)(H,80,89)(H,81,97)(H,82,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-/m0/s1 |

InChI Key |

AYROABJJLVQQJK-UCGIAFIRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.